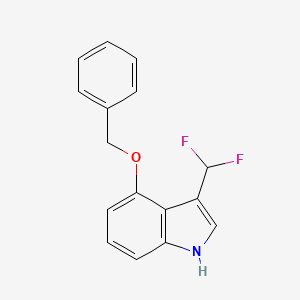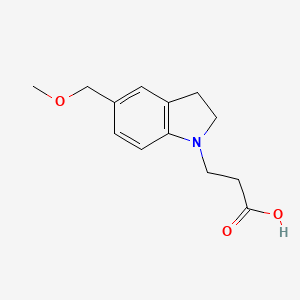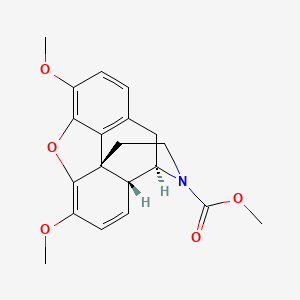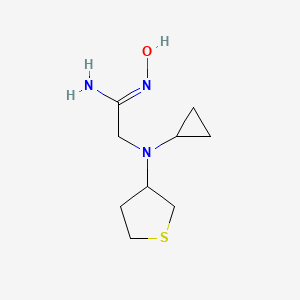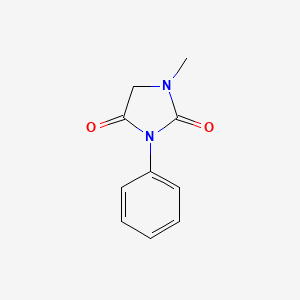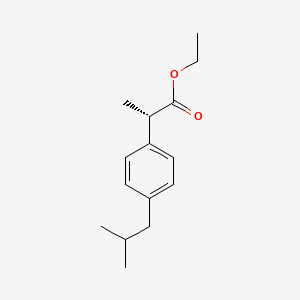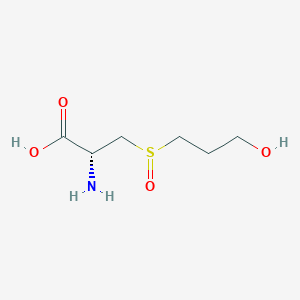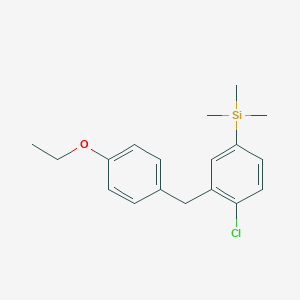
(4-Chloro-3-(4-ethoxybenzyl)phenyl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-3-(4-ethoxybenzyl)phenyl)trimethylsilane is an organic compound with the molecular formula C18H23ClOSi and a molecular weight of 318.913 g/mol . This compound is a derivative of phenyltrimethylsilane, where the phenyl ring is substituted with a 4-chloro-3-(4-ethoxybenzyl) group. It is primarily used in organic synthesis and has applications in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-(4-ethoxybenzyl)phenyl)trimethylsilane typically involves the reaction of 4-chloro-3-(4-ethoxybenzyl)phenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-3-(4-ethoxybenzyl)phenyl)trimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation Reactions: The ethoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted phenyltrimethylsilane derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbon derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-3-(4-ethoxybenzyl)phenyl)trimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Chloro-3-(4-ethoxybenzyl)phenyl)trimethylsilane is not well-documented. its reactivity is primarily due to the presence of the chloro and ethoxybenzyl groups, which can participate in various chemical reactions. The trimethylsilyl group provides stability and can be used as a protecting group in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyltrimethylsilane: Lacks the chloro and ethoxybenzyl substitutions.
4-Chloro-3-(4-ethoxybenzyl)phenol: Lacks the trimethylsilyl group.
4-Chloro-3-(4-ethoxybenzyl)phenyl)trimethylsilane: Similar structure but with different substituents.
Uniqueness
(4-Chloro-3-(4-ethoxybenzyl)phenyl)trimethylsilane is unique due to the combination of the chloro, ethoxybenzyl, and trimethylsilyl groups, which provide distinct reactivity and stability properties. This makes it a valuable compound in organic synthesis and various research applications .
Eigenschaften
Molekularformel |
C18H23ClOSi |
|---|---|
Molekulargewicht |
318.9 g/mol |
IUPAC-Name |
[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-trimethylsilane |
InChI |
InChI=1S/C18H23ClOSi/c1-5-20-16-8-6-14(7-9-16)12-15-13-17(21(2,3)4)10-11-18(15)19/h6-11,13H,5,12H2,1-4H3 |
InChI-Schlüssel |
IIRJSUVDKAZXQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[Si](C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


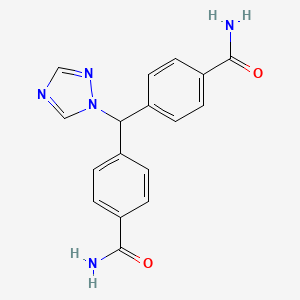
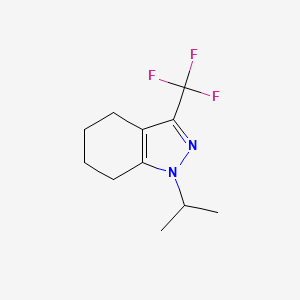
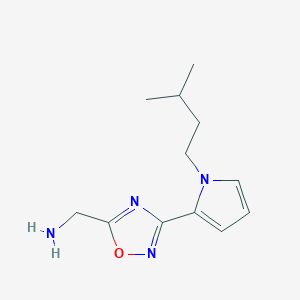
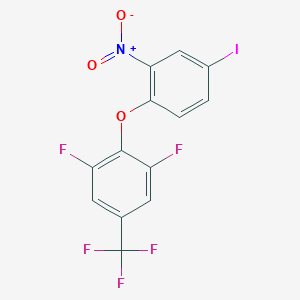
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B13427919.png)
